

"physical and chemical properties of 2-Methyl-2-phenylpropanal"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl-2-phenylpropanal*

Cat. No.: *B3052037*

[Get Quote](#)

An In-depth Technical Guide to 2-Methyl-2-phenylpropanal

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-2-phenylpropanal**, targeting researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Chemical Identity and Physical Properties

2-Methyl-2-phenylpropanal, also known as α,α -dimethylphenylacetaldehyde, is an organic compound with the chemical formula C10H12O.^[1] It is a substituted aldehyde with a phenyl group and two methyl groups attached to the alpha carbon.

Table 1: Physical and Chemical Properties of 2-Methyl-2-phenylpropanal

Property	Value	Reference
Molecular Formula	C10H12O	[1] [2]
Molecular Weight	148.20 g/mol	[1]
CAS Number	3805-10-5	[2]
Boiling Point	219.8 °C at 760 mmHg	[2]
Density	0.965 g/cm³	[2]
Flash Point	94.6 °C	[2]
LogP	2.16310	[2]
Refractive Index	1.496	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methyl-2-phenylpropanal**.

Table 2: Spectroscopic Data of 2-Methyl-2-phenylpropanal

Technique	Key Data Points	Reference
¹³ C NMR	Spectra available from A. Hardt, W. Bremser BASF Ludwigshafen (1982)	[1]
GC-MS	NIST Number: 162028; Top Peak (m/z): 91; 2nd Highest (m/z): 119; 3rd Highest (m/z): 148	[1]
FTIR	Instrument: Bruker IFS 85; Technique: Cell	[1]

Synthesis of 2-Methyl-2-phenylpropanal

A common method for the synthesis of **2-Methyl-2-phenylpropanal** is through the oxidation of 2-methyl-2-phenyl-propan-1-ol.[\[3\]](#)

Experimental Protocol: Oxidation of 2-methyl-2-phenyl-propan-1-ol

Materials:

- 2-methyl-2-phenyl-propan-1-ol (13.3 g, 87.0 mmol)
- Dimethyl sulfoxide (DMSO) (150 mL)
- Triethylamine (24.7 mL, 178.0 mmol)
- Pyridine sulfur trioxide complex (28.6 g, 180.0 mmol)
- Water
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- To a solution of 2-methyl-2-phenyl-propan-1-ol in DMSO, add triethylamine at room temperature.
- Subsequently, add the pyridine sulfur trioxide complex to the mixture.
- Stir the reaction mixture for 2.5 hours at room temperature.
- After the reaction is complete, add water to the mixture.
- Extract the resulting mixture with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate the organic layer to obtain the crude product, 2-methyl-2-phenyl-propionaldehyde. The reported yield for this protocol is 91.6% (12.0 g).[3] The product can be used in the next step without further purification.[3]

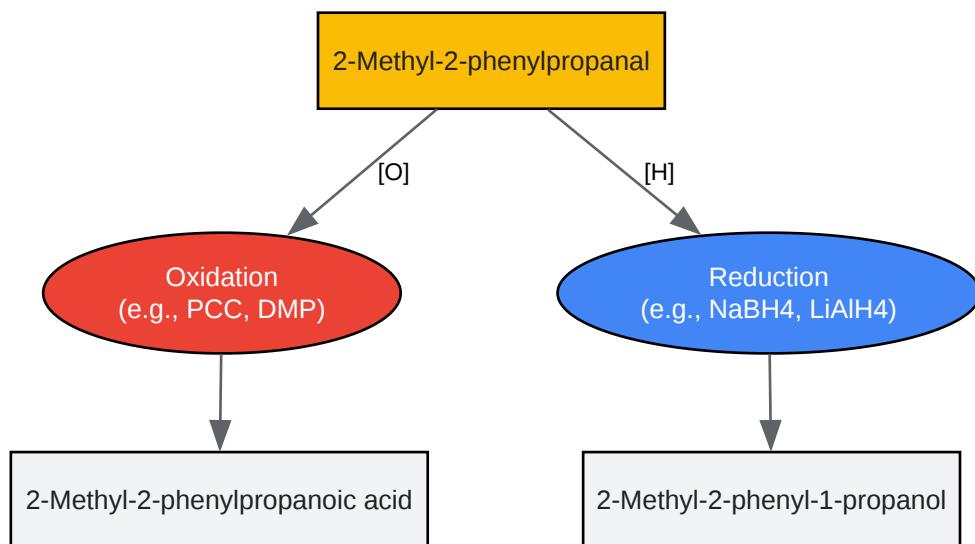
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Synthesis of 2-Methyl-2-phenylpropanal

Chemical Reactivity

As an α,α -disubstituted aldehyde, **2-Methyl-2-phenylpropanal** exhibits reactivity characteristic of this class of compounds. The presence of two substituents on the alpha-carbon prevents enolization and reactions that proceed through an enol or enolate intermediate.


Oxidation

Due to the absence of a benzylic hydrogen, the side chain of **2-Methyl-2-phenylpropanal** is resistant to oxidation by strong oxidizing agents like potassium permanganate or potassium dichromate under acidic conditions, which would typically cleave the side chain to form benzoic acid.[4] The aldehyde group, however, can be oxidized to a carboxylic acid.

Reduction

The aldehyde functional group in **2-Methyl-2-phenylpropanal** can be readily reduced to a primary alcohol, 2-methyl-2-phenyl-1-propanol. This can be achieved using common reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Reactivity Overview Diagram

[Click to download full resolution via product page](#)

Key Reactions of **2-Methyl-2-phenylpropanal**

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methyl-2-phenylpropanal** is classified as follows:

- Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]
- Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]
- Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of **2-Methyl-2-phenylpropanal**. The provided data, including spectroscopic information, a detailed synthesis protocol, and an overview of its chemical reactivity, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations aim to provide a clear and concise understanding of the synthesis workflow and the principal chemical transformations of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsoc [chemsoc.com]
- 3. 2-methyl-2-phenylpropanal synthesis - chemicalbook [chemicalbook.com]
- 4. organic chemistry - Oxidation of 2-Methyl, 2-Phenyl Propane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. ["physical and chemical properties of 2-Methyl-2-phenylpropanal"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3052037#physical-and-chemical-properties-of-2-methyl-2-phenylpropanal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com